molecular formula C7H4FIN2 B3219836 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-05-1

7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219836
CAS No.: 1190321-05-1
M. Wt: 262.02 g/mol
InChI Key: OPVYPHKWNMXGSN-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190321-05-1) is a versatile fluorinated and iodinated pyrrolopyridine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C7H4FIN2 and a molecular weight of 262.02, this compound serves as a privileged scaffold in developing targeted therapeutic and diagnostic agents. This compound is of significant research value as a key precursor in the synthesis of positron emission tomography (PET) imaging agents for neurodegenerative diseases. Specifically, pyrrolo[2,3-c]pyridine derivatives have been investigated for their ability to bind to neurofibrillary tangles in the brain, which are a hallmark pathology of Alzheimer's disease and other tauopathies . The presence of both a fluorine and an iodine atom on the aromatic core makes it a particularly useful intermediate for radiohalogenation, enabling the development of compounds for in vivo imaging and diagnosis . Beyond its application in neuroimaging, the pyrrolopyridine core is a structure of high pharmacological relevance, found in several approved drugs and natural alkaloids with a broad spectrum of biological activities . Researchers utilize this and similar halogenated heterocycles as building blocks to create novel molecules for probing biological systems and screening against various therapeutic targets. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYPHKWNMXGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271436
Record name 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-05-1
Record name 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 7 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine

Reactivity of the Halo-Substituents (Fluorine and Iodine)

The presence of two different halogen atoms, iodine at the C-3 position of the pyrrole (B145914) ring and fluorine at the C-7 position of the pyridine (B92270) ring, is a key feature of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine. This disubstitution pattern allows for selective functionalization, as the carbon-iodine and carbon-fluorine bonds exhibit different reactivities, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The carbon-iodine bond at the C-3 position is the more labile of the two halogen substituents and is thus the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-F bond in oxidative addition to palladium(0) allows for chemoselective transformations at the C-3 position. This selectivity is a common strategy in the functionalization of polyhalogenated heterocycles. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, the C-3 iodo group is expected to readily couple with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. Studies on related 3-iodo-aza-indoles have shown that such couplings proceed efficiently. nih.gov

Sonogashira Coupling: The introduction of an alkyne moiety at the C-3 position can be achieved through Sonogashira coupling. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The C-3 iodo position of the pyrrolo[2,3-c]pyridine core is an ideal handle for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The C-3 position can be functionalized with a wide range of primary and secondary amines, providing access to a diverse set of 3-amino-pyrrolo[2,3-c]pyridine derivatives. This has been demonstrated on structurally similar bromo- and iodo-substituted pyridines and other heterocycles. researchgate.netchemspider.com

Table 1: Representative Conditions for Selective Functionalization at C-3

Reaction Type Catalyst Ligand (if applicable) Base Solvent Typical Temperature
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf) PPh₃ or dppf Na₂CO₃, K₂CO₃, or Cs₂CO₃ Dioxane/H₂O, DMF, or Toluene 80-120 °C
Sonogashira PdCl₂(PPh₃)₂ PPh₃ Et₃N or i-Pr₂NH THF or DMF Room Temp. to 80 °C
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂ Xantphos, BINAP, or RuPhos NaOtBu or K₃PO₄ Toluene or Dioxane 80-110 °C

This table presents generalized conditions based on reactions with similar substrates. Actual conditions may vary.

The fluorine atom at the C-7 position is generally less reactive than the iodine at C-3 in palladium-catalyzed cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions. The C-7 position is ortho to the pyridine nitrogen, which activates it towards nucleophilic attack. youtube.com The electron-withdrawing nature of the fluorine atom further enhances this reactivity.

SNAr reactions at the C-7 position would typically involve strong nucleophiles such as alkoxides, thiolates, or amines, often requiring elevated temperatures. The rate of substitution of a fluorine atom is often faster than that of other halogens in SNAr reactions due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.gov

While direct interconversion of the existing fluorine and iodine atoms is not a common strategy, halogen dance reactions or metal-halogen exchange followed by quenching with a halogen source could potentially be employed to install different halogens at other positions of the pyrrolo[2,3-c]pyridine core. However, the selective functionalization of the existing halogens as described above is a more direct and widely used approach.

Electrophilic Aromatic Substitution on the Pyrrolo[2,3-c]pyridine System

In the this compound system, electrophilic aromatic substitution (EAS) is expected to occur preferentially on the electron-rich pyrrole ring rather than the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. youtube.com Within the pyrrole ring, the C-2 position is the most likely site for electrophilic substitution, assuming it is unsubstituted. This is a general trend observed in the chemistry of pyrroles and indoles.

The directing effects of the existing substituents must also be considered. The iodo group at C-3 is a deactivating but ortho-, para-directing group. The pyrrole nitrogen is strongly activating and directs to the C-2 and C-3 positions. Given that C-3 is already substituted, electrophilic attack at C-2 would be favored. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. However, the conditions for these reactions would need to be carefully controlled to avoid decomposition, particularly under strongly acidic Friedel-Crafts conditions.

Nucleophilic Aromatic Substitution on the Pyridine Ring

As mentioned in section 3.1.2., the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In this compound, the C-7 position, bearing the fluorine atom, is the prime site for SNAr. The reaction involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the fluoride (B91410) leaving group. youtube.comnih.gov

The electron-donating nature of the fused pyrrole ring may slightly decrease the electrophilicity of the pyridine ring compared to pyridine itself, but the activating effect of the ring nitrogen and the fluorine substituent is expected to dominate. A wide range of nucleophiles, including O-, N-, S-, and C-based nucleophiles, can be employed to displace the C-7 fluorine, providing access to a variety of 7-substituted pyrrolo[2,3-c]pyridines.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at C-7

Nucleophile Reagent Example Product Type
Alkoxide Sodium methoxide (B1231860) (NaOMe) 7-Methoxy derivative
Amine Benzylamine (BnNH₂) 7-Benzylamino derivative
Thiolate Sodium thiophenoxide (NaSPh) 7-Phenylthio derivative

This table illustrates potential transformations based on general SNAr reactivity.

Palladium-Catalyzed Functionalization of C-H Bonds

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. In the case of this compound, several C-H bonds are available for potential functionalization. Palladium-catalyzed C-H activation could be directed to specific positions based on the reaction conditions and the directing group used. nih.govnih.gov

The most acidic C-H proton in the pyrrolo[2,3-c]pyridine system, aside from the N-H proton, is likely to be at the C-2 position of the pyrrole ring. This position could be a target for direct arylation, alkenylation, or other coupling reactions under appropriate palladium catalysis. Functionalization of the pyridine ring C-H bonds is also possible, potentially guided by the pyridine nitrogen atom. For instance, ortho-C-H arylation of pyridine N-oxides has been reported, suggesting that conversion of the pyrrolo[2,3-c]pyridine to its N-oxide could enable C-H functionalization at the C-6 position. nih.gov The development of specific C-H functionalization protocols for this particular scaffold remains an area for further investigation.

Heterocyclic Ring-Opening and Rearrangement Reactions

Currently, there is a notable absence of published research specifically detailing the heterocyclic ring-opening or rearrangement reactions of this compound. The inherent stability of the pyrrolo[2,3-c]pyridine core, an aromatic heterocyclic system, suggests that such reactions would likely require energetic conditions or specific reagents to disrupt the ring system.

Future research in this area could explore reactions such as:

Reductive or oxidative cleavage: Investigating the behavior of the compound under strong reducing or oxidizing conditions, which are known to cleave certain heterocyclic rings.

Photochemical rearrangements: Studying the possibility of photo-induced rearrangements, a common reaction pathway for many nitrogen-containing heterocycles.

Ring-opening with nucleophiles: Examining the reactivity of the scaffold towards strong nucleophiles under high temperature or pressure, which might lead to ring-opening products.

Without experimental data, any proposed mechanisms for ring-opening or rearrangement would be purely speculative. Further investigation is required to elucidate the behavior of this specific compound under various reactive conditions.

Stability and Degradation Pathways of this compound

Direct experimental studies on the stability and degradation of this compound are not extensively reported. However, valuable insights can be drawn from forced degradation studies conducted on structurally related pyrrolopyridine derivatives, such as the pyrrolo[3,4-c]pyridine-1,3-diones. A study on these related compounds provides a framework for understanding the potential stability and degradation pathways of the title compound.

A comprehensive study on the stability of certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives revealed their susceptibility to various stress conditions, including pH, temperature, oxidizing agents, and light. nih.gov These derivatives were found to be particularly unstable in alkaline environments, labile in acidic conditions, and photolabile, while showing stability in neutral aqueous solutions. nih.gov The degradation observed often involved the cleavage of the pyrrolopyridine ring system itself. nih.gov

Based on these findings, the stability of this compound can be predicted to be influenced by similar factors. The electron-withdrawing nature of the fluorine atom at the 7-position and the iodine atom at the 3-position would likely impact the electron density of the heterocyclic rings, thereby influencing its susceptibility to nucleophilic or electrophilic attack and subsequent degradation.

Potential Degradation Pathways:

Hydrolytic Degradation: Given the reported instability of related compounds in acidic and alkaline media, this compound is likely to undergo hydrolysis. In an alkaline medium, saponification of the pyrrole ring could occur, leading to ring-opened products. Acidic conditions might facilitate protonation of the pyridine nitrogen, potentially activating the ring system towards nucleophilic attack by water.

Oxidative Degradation: The pyrrole ring is generally susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or ring-cleaved products. The presence of the electron-rich pyrrole ring fused to the pyridine ring makes this a probable degradation pathway.

Photodegradation: Many heterocyclic compounds are known to be photolabile. Exposure to UV or visible light could induce photochemical reactions, leading to rearrangements or cleavage of the heterocyclic core. The study on pyrrolo[3,4-c]pyridine-1,3-diones demonstrated that photodegradation can lead to the breaking of the bicyclic ring system. nih.gov

The following interactive data table summarizes the expected stability profile of this compound based on the behavior of analogous compounds.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., HCl) LabileRing-opened products, de-iodinated species
Alkaline (e.g., NaOH) Highly UnstableRing-opened products, salts of carboxylic acids
Neutral (Aqueous) StableMinimal degradation expected
Oxidative (e.g., H₂O₂) SensitiveN-oxides, ring-cleaved products
Photolytic (UV/Vis) PhotolabileIsomers, ring-cleaved fragments

It is crucial to emphasize that these predictions are based on the behavior of structurally related compounds and require experimental verification for this compound.

Computational and Theoretical Investigations of 7 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are used to model the molecule's behavior at an electronic level. Methodologies such as DFT with functionals like B3LYP and appropriate basis sets (e.g., 6-311G(d,p)) are standard for generating reliable predictions of molecular properties for similar heterocyclic systems. rsc.org

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of the HOMO indicate a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (its electrophilicity). youtube.com

The electronic structure of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is defined by its 7-azaindole (B17877) core and the strong, opposing electronic influences of the fluoro and iodo substituents. The fluorine atom at the C7 position acts as a potent electron-withdrawing group due to its high electronegativity. This effect is known to stabilize the molecule and lower the energy levels of the frontier orbitals. rsc.org Conversely, the iodine atom at the C3 position is less electronegative but highly polarizable. In related systems, heavier halogens like iodine have been shown to effectively lower the LUMO energy, thereby reducing the HOMO-LUMO energy gap. nih.gov

The HOMO is anticipated to be primarily located on the electron-rich pyrrole (B145914) portion of the bicyclic system. The LUMO's distribution is expected to be influenced more significantly by the pyridine (B92270) ring and the electron-withdrawing fluorine atom. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics of this compound
ParameterExpected Qualitative Description
HOMO EnergyLowered relative to the unsubstituted core due to the electron-withdrawing fluorine atom. Primarily localized on the pyrrole ring.
LUMO EnergySignificantly lowered due to the combined effects of the pyridine nitrogen and the fluoro and iodo substituents. nih.gov
HOMO-LUMO Gap (ΔE)Relatively small, suggesting higher potential reactivity compared to non-halogenated analogs.

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution across a molecule. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. libretexts.org Colors on the map denote the electrostatic potential, with red indicating electron-rich, negative potential regions and blue representing electron-poor, positive potential regions. libretexts.org

For this compound, the MEP map is expected to show distinct regions of varying potential:

An area of strong negative potential (red) would be localized on the pyridine nitrogen atom, attributable to its lone pair of electrons.

A region of high positive potential (blue) is predicted around the pyrrole N-H proton, making it a likely hydrogen bond donor site.

The iodine atom is expected to display a region of positive electrostatic potential on its outermost surface, known as a sigma-hole, which allows it to act as a halogen bond donor. nih.govresearchgate.net

The highly electronegative fluorine atom will be surrounded by negative potential, while simultaneously withdrawing electron density from the ring system.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features
Molecular RegionExpected Electrostatic PotentialImplication
Pyridine Nitrogen (N-4)Highly NegativeSite for electrophilic attack or coordination to metal ions.
Pyrrole Proton (N1-H)Highly PositivePrimary hydrogen bond donor site.
Iodine Atom (at C3)Positive (Sigma-hole)Potential for halogen bonding interactions. researchgate.net
Fluorine Atom (at C7)NegativeRegion of high electron density.

Analysis of atomic charges (e.g., through Natural Bond Orbital, NBO, analysis) quantifies the electron distribution among the atoms. Bond order calculations reveal the nature of the chemical bonds (single, double, or intermediate).

For this molecule, the fluorine atom is expected to possess a substantial negative partial charge. The pyridine nitrogen will also be a center of negative charge. Conversely, the carbon atom to which the fluorine is attached (C7) and the hydrogen on the pyrrole nitrogen will carry positive partial charges. The bond orders within the fused aromatic rings are predicted to be intermediate between 1 and 2, confirming electron delocalization. The C-I bond is expected to have a lower bond order than other carbon-heteroatom or carbon-carbon bonds in the ring, indicative of its relative weakness and potential for chemical transformation.

Conformational Analysis and Tautomerism

The fused pyrrolo[2,3-c]pyridine ring system is inherently rigid and planar. Therefore, conformational analysis primarily centers on the study of tautomerism, which involves the migration of a proton.

The most common form of tautomerism in pyrrolopyridines involves the position of the acidic proton on one of the nitrogen atoms. The specified compound is the 1H-tautomer, where the proton resides on the pyrrole nitrogen. A potential alternative is the 4H-tautomer, with the proton located on the pyridine nitrogen.

Based on extensive experimental and theoretical studies of the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the 1H-tautomer is overwhelmingly the most stable form in the ground state. nih.govresearchgate.net This preference is driven by the preservation of the aromatic sextet in the pyrrole ring. It is therefore highly probable that the 1H-form of this compound is also the most stable and predominant tautomer.

Computational chemistry allows for the calculation of the energy landscape connecting different tautomers, including the transition states and the energy barriers for their interconversion. nih.gov The transformation of the stable 1H-tautomer to the less stable 4H-tautomer would require surmounting a significant activation energy barrier. This high barrier effectively locks the molecule in the 1H-form under standard conditions. It has been shown in related systems that this proton transfer can be mediated by solvent molecules, which may lower the interconversion barrier. nih.govresearchgate.net

Molecular Modeling and Docking Studies of Pyrrolo[2,3-c]pyridine Derivatives

Molecular modeling and docking are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrrolo[2,3-c]pyridine derivatives, these studies are crucial for understanding their potential as inhibitors of various enzymes, such as kinases, which are often implicated in diseases like cancer. nih.govmdpi.com

Ligand-protein interaction prediction aims to identify the key binding modes and intermolecular interactions between a small molecule (the ligand), such as a pyrrolo[2,3-c]pyridine derivative, and a target protein's binding site. Conceptually, this process involves several key steps:

Preparation of Structures: High-quality 3D structures of both the ligand and the protein are required. The structure of the pyrrolo[2,3-c]pyridine derivative can be generated and optimized using quantum mechanical methods. Protein structures are often obtained from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the protein's active site. Each configuration is scored based on a function that estimates the binding affinity.

Analysis of Interactions: The resulting docked poses are analyzed to identify key non-covalent interactions. For pyrrolo[2,3-c]pyridine derivatives, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and pyrrole rings, as well as the fluorine atom, can act as hydrogen bond acceptors. The N-H group of the pyrrole is a potential hydrogen bond donor. nih.gov

Halogen Bonds: The iodine atom at the C3 position is a potential halogen bond donor, an interaction that is increasingly recognized for its importance in ligand binding.

Hydrophobic Interactions: The aromatic rings of the scaffold can engage in hydrophobic and π-stacking interactions with nonpolar residues in the protein's binding pocket. acs.org

Molecular docking studies on related pyrrolo[3,2-c]pyridine derivatives have shown that the core scaffold can effectively position substituents to form crucial hydrogen bonds with key residues like Thrα179 and Asnβ349 in the colchicine (B1669291) binding site of tubulin. nih.gov This highlights the importance of the scaffold in orienting functional groups for optimal interaction.

Table 1: Conceptual Ligand-Protein Interactions for the Pyrrolo[2,3-c]pyridine Scaffold

Interacting Group of LigandType of InteractionPotential Protein Residue Partner (Example)
Pyrrole N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine
Fluorine AtomHydrogen Bond Acceptor / Halogen BondArginine, Lysine, Backbone N-H
Iodine AtomHalogen Bond / HydrophobicLeucine, Isoleucine, Methionine, Phenylalanine
Aromatic Ringsπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Histidine

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The theoretical framework for developing a QSAR model for pyrrolo[2,3-c]pyridine derivatives would involve:

Data Set Collection: A dataset of pyrrolopyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobic Properties: (e.g., LogP)

Topological Indices: (e.g., connectivity indices)

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. For instance, a study on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors successfully generated 2D and 3D QSAR models with high correlation coefficients (R² > 0.9). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized pyrrolo[2,3-c]pyridine derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry, particularly Density-Functional Theory (DFT), is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis and functionalization of this compound, theoretical calculations can predict reaction pathways, identify intermediates, and determine the structures and energies of transition states.

For example, the electrophilic substitution on the pyrrolopyridine core is a key reaction. The pyridine ring is generally electron-deficient and resistant to electrophilic attack, which typically proceeds at the meta-position relative to the ring nitrogen. youtube.com In contrast, the pyrrole ring is electron-rich and more susceptible to electrophilic substitution. The presence of a fluorine atom at C7 and an iodine atom at C3 significantly influences the regioselectivity of further reactions. Computational analysis can map the potential energy surface for an incoming electrophile, comparing the activation barriers for substitution at different positions on the bicyclic system to predict the most likely product.

Transition state analysis provides the activation energy for each step of a proposed mechanism. By comparing the activation energies of competing pathways, chemists can understand why a particular regioselectivity is observed or how reaction conditions (catalyst, solvent) might alter the outcome. For instance, in multi-component reactions used to synthesize related fluorinated pyrrolopyridinones, computational studies can help understand the role of the catalyst (e.g., Yb(OTf)₃) in activating the substrates and lowering the transition state energies. mdpi.com

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. Computational models can simulate these solvent effects, providing insights that are difficult to obtain experimentally.

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on transition metal-catalyzed C-H activation reactions, often enhancing reactivity and selectivity. rsc.org Computational studies can model these effects by:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's properties and the energies of reactants, products, and transition states.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonding between a fluorinated alcohol and the pyrrolopyridine scaffold.

For this compound, computational modeling could predict how solvent polarity and hydrogen-bonding capability affect its ground-state properties (e.g., dipole moment, electronic structure) and its reactivity in, for example, a Suzuki cross-coupling reaction at the C3-iodo position. Experimental work on the synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones showed that changing the solvent from a protic methanol-containing mixture to an aprotic polar medium like chlorobenzene (B131634) significantly improved the reaction yield, a phenomenon that could be rationalized through computational analysis of the reaction mechanism in different solvent environments. mdpi.com

Structure Activity Relationship Sar Studies on Pyrrolo 2,3 C Pyridine Derivatives

Impact of Halogen Substituents on Molecular Interactions

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance binding affinity to biological targets. In the context of pyrrolopyridine derivatives, halogenation at key positions is a critical strategy for optimizing potency and selectivity.

The introduction of a fluorine atom at the C-7 position of the pyrrolopyridine ring system can significantly influence the molecule's properties. Fluorine, being the most electronegative element, can alter the electronic distribution of the aromatic system, impact lipophilicity, and participate in crucial binding interactions.

The C-3 position of the pyrrole (B145914) ring in pyrrolopyridine scaffolds is a common site for substitution and is often crucial for establishing potent biological activity. An iodine atom at this position serves multiple roles in drug design.

Primarily, the 3-iodo substituent acts as a versatile synthetic handle. It allows for the introduction of a wide variety of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This enables extensive exploration of the SAR by modifying the group that occupies the solvent-exposed region of a target's binding site.

From a molecular interaction perspective, iodine is a large, polarizable atom that can participate in halogen bonding—a favorable non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. This interaction can significantly enhance binding affinity and, consequently, potency. In the development of inhibitors for cell division cycle 7 (Cdc7) kinase based on the related 1H-pyrrolo[2,3-b]pyridine scaffold, modifications originating from the C-3 position were central to achieving high potency. nih.gov The substituent at C-3 often extends into a hydrophobic pocket or interacts with solvent, and its size, shape, and electronic properties are critical determinants of inhibitor efficacy.

Influence of Heterocyclic Nitrogen Atoms on Binding Affinity and Selectivity

The 1H-pyrrolo[2,3-c]pyridine core contains two nitrogen atoms, each with distinct properties and roles in molecular recognition.

The Pyrrole Nitrogen (N-1): The nitrogen atom in the five-membered pyrrole ring typically acts as a hydrogen bond donor. This interaction is fundamental for anchoring the scaffold into the binding site of many target proteins. In many kinase inhibitors, this NH group forms a key hydrogen bond with a backbone carbonyl oxygen in the hinge region of the enzyme. Substitution at the N-1 position with alkyl or other groups removes this hydrogen bond donor capability but can be used to probe for additional hydrophobic interactions or to block metabolism at this site.

The Pyridine (B92270) Nitrogen (N-6): The nitrogen atom in the six-membered pyridine ring is basic and acts as a hydrogen bond acceptor. uwec.edu Its lone pair of electrons readily interacts with hydrogen bond donors, such as the backbone amide protons in the hinge region of kinases. This interaction is a cornerstone of the binding mode for a vast number of kinase inhibitors based on nitrogen-containing heterocyclic scaffolds. mdpi.com The basicity of this nitrogen can be modulated by substituents on the pyridine ring; for instance, the electron-withdrawing fluorine at C-7 in the title compound would be expected to reduce the basicity of the N-6 nitrogen, which can affect binding affinity and physicochemical properties like solubility.

The strategic placement of these two nitrogen atoms allows the pyrrolopyridine scaffold to form multiple, specific hydrogen bonds, contributing significantly to high binding affinity and selectivity. uwec.edu

Stereoelectronic Effects on Biological Activity

The term stereoelectronic effects refers to how the spatial arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) influence the reactivity and interactions of a molecule. In 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, these effects are pronounced.

The iodine at C-3 possesses a region of positive electrostatic potential on its outermost surface (a sigma-hole), which can direct favorable halogen bonding interactions with electron-rich atoms in a protein binding site. The combination of the electron-donating pyrrole ring and the electron-deficient pyridine ring (due to the nitrogen atom and the C-7 fluorine) creates a distinct dipole moment and electrostatic potential map across the molecule. This unique electronic signature is key to its recognition by a specific biological target, governing the orientation and strength of its binding.

Ligand Efficiency and Lipophilicity Analysis in Pyrrolo[2,3-c]pyridine Scaffolds

In modern drug discovery, potency alone is not a sufficient metric for a successful drug candidate. Ligand efficiency (LE) and lipophilicity are critical parameters for evaluating the quality of a compound and its potential for development.

Lipophilicity: Measured as LogP or LogD, lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover. researchgate.net The introduction of halogen atoms significantly impacts lipophilicity. For instance, in a series of 2-(thioalkyl)pyridines, a trifluoromethyl (SCF3) group increased lipophilicity more than a difluoromethyl (SCF2H) group, but the relationship is not always linear and depends heavily on the molecular context. nih.gov SAR studies often aim to optimize potency while controlling lipophilicity, a concept known as lipophilic ligand efficiency (LLE).

Ligand Efficiency (LE): This metric relates binding affinity (potency) to the size of the molecule (typically measured by the number of non-hydrogen atoms). It is calculated as the binding energy per heavy atom. A high LE indicates that a compound achieves its potency efficiently, without excessive size or complexity. In the optimization of FGFR inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold, researchers were able to significantly improve ligand efficiency (from 0.13 to 0.44) by optimizing substituents to achieve stronger binding with a minimal increase in molecular size.

The analysis of these parameters is crucial for guiding the optimization of pyrrolopyridine scaffolds. The goal is to identify derivatives that exhibit a balance of high potency, high ligand efficiency, and optimal lipophilicity, thereby increasing the probability of creating a successful drug candidate.

The following table presents SAR data for a series of related pyrrolopyrimidine-based Mer/Axl kinase inhibitors, illustrating how modifications to the core and its substituents affect inhibitory activity. While not the exact scaffold, it demonstrates the principles of SAR exploration in a similar heterocyclic system.

Table 1: Structure-Activity Relationship of 7-Aryl-2-anilino-pyrrolopyrimidine Derivatives as Mer/Axl Inhibitors Data sourced from a study on related pyrrolopyrimidine kinase inhibitors and is intended for illustrative purposes. researchgate.net

CompoundR1 (at C-7)R2 (at C-2)Mer IC50 (nM)Axl IC50 (nM)
1 PhenylAniline36120
2 4-FluorophenylAniline1045
3 Phenyl3-Fluoroaniline2598
4 4-Fluorophenyl3-Fluoroaniline522
5 4-MethoxyphenylAniline1560
6 4-Methoxyphenyl3-Fluoroaniline216

In Vitro Mechanistic Investigations of Pyrrolo 2,3 C Pyridine Derivatives

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of the pyrrolo[2,3-c]pyridine core and its isomers have demonstrated potent inhibitory activity against a range of critical enzymes, particularly kinases, which are pivotal in cellular signaling pathways.

Kinase Inhibition: The pyrrolopyridine scaffold has proven to be a versatile template for designing inhibitors of several protein kinases.

FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov Among eighteen compounds tested, derivative 1r emerged as a highly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound, KIST101029. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs, whose abnormal activation is linked to various cancers. rsc.orgnih.gov Compound 4h from this series showed significant inhibitory activity against FGFR1, FGFR2, and FGFR3. rsc.orgnih.gov

Traf2 and Nck-interacting Kinase (TNIK): An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK, a therapeutic target for colorectal cancer. imist.ma Subsequent design and synthesis led to compounds with IC₅₀ values below 1 nM. imist.ma

Cyclin-Dependent Kinase 8 (CDK8): A 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor. acs.org CDK8 is a key oncogene in colorectal cancer, and this compound was found to inhibit its kinase activity with an IC₅₀ value of 48.6 nM. acs.org

Leucine-Rich Repeat Kinase 2 (LRRK2): In the search for treatments for Parkinson's disease, a 1-deaza analogue of a known inhibitor, the pyrrolo[3,2-c]pyridine 24 , was found to be a potent LRRK2 inhibitor. acs.org

Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.gov Microtubules are crucial for cell mitosis, making them an attractive target for anticancer drugs. The derivative 10t potently inhibited tubulin polymerization and disrupted microtubule dynamics in cancer cells. nih.gov

ATPase Inhibition: A patent has disclosed that certain pyrrolo[2,3-c]pyridine derivatives possess excellent and reversible proton pump (H+/K+ ATPase) inhibitory effects, suggesting their potential use in treating acid-related disorders. google.com

Table 1: Enzyme Inhibition by Pyrrolopyridine Derivatives
Compound/Derivative SeriesTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Pyrrolo[3,2-c]pyridine (1r)FMS Kinase30 nM nih.gov
Pyrrolo[2,3-b]pyridine (4h)FGFR17 nM rsc.org
Pyrrolo[2,3-b]pyridine (4h)FGFR29 nM rsc.org
Pyrrolo[2,3-b]pyridine (4h)FGFR325 nM rsc.org
1H-pyrrolo[2,3-b]pyridine derivative (22)CDK848.6 nM acs.org
1H-pyrrolo[3,2-c]pyridine (10t)HeLa Cell Proliferation (Tubulin Target)0.12 µM nih.gov

Receptor Binding Studies and Allosteric Modulation

Beyond direct enzyme inhibition, pyrrolopyridine derivatives have been investigated for their ability to bind to and modulate the function of important physiological receptors.

GluN2B Receptor Modulation: A series of 1H-pyrrolo[3,2-b]pyridine derivatives were identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. acs.org These compounds, including 9, 25, 30, and 34 , demonstrated good in vitro potency and were advanced to in vivo studies to assess target engagement in the brain. acs.org Allosteric modulation offers a sophisticated mechanism of action, allowing for the fine-tuning of receptor activity rather than simple blockade.

Histamine (B1213489) H3 Receptor Modulation: A patent has claimed pyrrolo[2,3-c]pyridine derivatives as modulators of the histamine H3 receptor. google.com These compounds are proposed for the treatment and/or prevention of diseases associated with the H3 receptor, which is primarily expressed in the central nervous system and plays a role in regulating neurotransmitter release. google.com

Cellular Pathway Modulation in vitro

The enzymatic inhibition and receptor binding activities of pyrrolopyridine derivatives translate into significant effects on cellular pathways, particularly those governing cell growth, survival, and death. These compounds have shown promise in modulating pathways critical to cancer progression.

Cell Cycle Arrest:

Derivatives of 1H-pyrrolo[3,2-c]pyridine that act as colchicine-binding site inhibitors have been shown to cause cell cycle arrest in the G2/M phase. nih.gov Compound 10t , at concentrations of 0.12 µM to 0.36 µM, significantly induced this arrest in cancer cells. nih.gov

The CDK8 inhibitor, compound 22 , also induced cell cycle arrest in both the G2/M and S phases in colorectal cancer cells, consistent with its mechanism of targeting a key cell cycle regulator. acs.org

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents.

The FGFR inhibitor 4h was shown to induce apoptosis in breast cancer 4T1 cells. rsc.orgnih.gov

Vemurafenib analogs incorporating a pyrrolopyrimidine core induced significant DNA fragmentation, a key feature of apoptosis, in A375 melanoma cells as detected by the TUNEL assay. mdpi.com Microscopic analysis revealed classic apoptotic morphology, including cell rounding, chromatin condensation, and the formation of apoptotic bodies. mdpi.com

The potent 1H-pyrrolo[3,2-c]pyridine derivative 10t was also demonstrated to be a significant inducer of apoptosis. nih.gov

Inhibition of Cell Migration and Invasion: The spread of cancer cells to distant sites is a major cause of mortality. Several pyrrolopyridine derivatives have shown the ability to inhibit cellular processes related to metastasis.

The FGFR inhibitor 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov

Vemurafenib analogs were found to inhibit matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for breaking down the extracellular matrix, thereby impeding cancer cell migration. mdpi.com

Table 2: Cellular Pathway Modulation by Pyrrolopyridine Derivatives
Compound/Derivative SeriesCellular EffectCell Line(s)Reference
1H-pyrrolo[3,2-c]pyridine (10t)G2/M Phase Arrest & ApoptosisHeLa, SGC-7901, MCF-7 nih.gov
1H-pyrrolo[2,3-b]pyridine (22)G2/M and S Phase ArrestColorectal Cancer Cells acs.org
1H-pyrrolo[2,3-b]pyridine (4h)Apoptosis & Migration Inhibition4T1 (Breast Cancer) rsc.orgnih.gov
Pyrrolopyrimidine-Vemurafenib Analog (RF-86A)Apoptosis & DNA FragmentationA375 (Melanoma) mdpi.com

Target Identification and Validation Approaches in Cellular Systems

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action and for further drug development. Several strategies have been employed for pyrrolopyridine derivatives.

Screening and Serendipity: In some cases, initial targets are found through broad screening efforts. For example, an in-house screening of a compound library first revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold had high inhibitory activity on TNIK, which was then pursued with further optimization. imist.ma

Molecular Modeling and Docking: Computational docking studies are widely used to predict and validate how a compound binds to its target protein. The binding mode of the tubulin inhibitor 10t was modeled, suggesting it forms hydrogen bonds with key residues Thrα179 and Asnβ349 at the colchicine binding site. nih.gov Similar docking studies were performed for TNIK inhibitors to understand their binding mechanisms. imist.ma

Pharmacodynamic Markers: Target engagement in a cellular context can be validated using pharmacodynamic markers. For LRRK2 inhibitors, the phosphorylation of serine 935 (pSer935) is used as a reliable marker of kinase activity. Cellular assays measuring levels of pSer935 were used to confirm that pyrrolo[2,3-d]pyrimidine derivatives engaged and inhibited LRRK2 within the cell. acs.org

Surrogate Kinase Domains: For challenging targets like LRRK2, surrogate protein systems can be used. A checkpoint kinase 1 (CHK1) enzyme, which was engineered with ten point mutations to resemble the LRRK2 kinase domain, was used to facilitate the crystallographic analysis and structure-based design of new inhibitors. acs.org

Development of Assays for Mechanistic Elucidation

A variety of robust in vitro assays are essential for characterizing the mechanism of action of new chemical entities like the pyrrolopyridine derivatives.

Enzymatic Assays: Direct target engagement and potency are typically first measured in cell-free enzymatic assays. For kinase inhibitors, this often involves quantifying the phosphorylation of a substrate peptide using methods like the Lanthascreen™ TR-FRET assay, which was used to determine the potency of LRRK2 inhibitors. acs.org

Tubulin Polymerization Assays: For compounds designed to target microtubules, in vitro tubulin polymerization assays are key. These assays typically measure the light scattering of a tubulin solution as it polymerizes into microtubules, a process that is inhibited by compounds like the derivative 10t . nih.gov

Apoptosis Assays: To confirm that cell death occurs via apoptosis, several methods are used. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a late-stage apoptotic event. mdpi.com Analysis of cellular morphology for features like membrane blebbing and chromatin condensation by microscopy is also a common approach. mdpi.com

Cell Migration Assays: The anti-metastatic potential of compounds is often evaluated using a wound healing or "scratch" assay. A scratch is made in a confluent monolayer of cells, and the ability of the compound to inhibit the cells from "healing" the wound over time is measured. rsc.orgmdpi.com

Advanced Research Applications of 7 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine in Chemical Biology

Use as a Chemical Probe for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.gov The process of using such a probe to confirm the role of a target in a disease pathway is known as target validation. nih.gov The 7-azaindole (B17877) scaffold is a well-established "hinge-binder" for many kinases, making its derivatives excellent starting points for developing potent and selective chemical probes. jst.go.jpnih.gov

The compound 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can serve as a foundational structure for creating such probes. The 7-azaindole core can establish key hydrogen bonding interactions with the hinge region of a kinase, while the substituents at the 7- and 3-positions can be modified to enhance selectivity and potency. The fluorine atom at the 7-position can contribute to favorable binding interactions and improve metabolic stability, a desirable feature for a chemical probe.

The iodine at the 3-position is particularly advantageous for developing photoaffinity probes. mdpi.com Through metal-catalyzed cross-coupling reactions, a photoactivatable group, such as a diazirine or benzophenone, can be attached to the 3-position. nih.gov This creates a photoaffinity probe that, upon irradiation with UV light, forms a covalent bond with its target protein. This covalent labeling allows for the unambiguous identification of the target protein from complex biological mixtures, providing direct evidence of target engagement and validating the protein's role in a biological process.

Table 1: Conceptual Design of a Chemical Probe Based on this compound

ComponentFunctionRationale for Inclusion
7-azaindole coreTarget binding motifEstablished hinge-binder for kinases and other enzyme classes. jst.go.jpnih.gov
7-Fluoro substituentModulates electronics and metabolic stabilityEnhances binding affinity and blocks potential sites of metabolism.
3-Iodo substituentHandle for chemical modificationAllows for the attachment of photoactivatable groups or reporter tags via cross-coupling reactions. nih.gov
Photoactivatable group (e.g., diazirine)Covalent target labelingEnables irreversible binding to the target upon UV activation for definitive target identification. mdpi.com
Reporter tag (e.g., biotin (B1667282), alkyne)Detection and enrichmentFacilitates the detection and isolation of the probe-target complex for downstream analysis. nih.gov

Development of Fluorescent or Affinity-Tagged Derivatives

The development of fluorescent or affinity-tagged derivatives of this compound allows for the visualization and tracking of target proteins within cells and the purification of protein complexes for further study.

Fluorescent Derivatives: The 7-azaindole scaffold itself possesses intrinsic fluorescent properties, which are sensitive to the local environment. acs.orgiastate.edu This makes it a useful, albeit modest, fluorescent probe. Its fluorescence is significantly red-shifted compared to tryptophan, which can be advantageous for reducing background fluorescence in biological systems. nih.gov The quantum yield and emission wavelength of 7-azaindole derivatives are influenced by solvent polarity and hydrogen bonding, which can be exploited to report on the binding event to a target protein. acs.org

More sophisticated fluorescent probes can be synthesized by attaching a brighter and more photostable fluorophore to the 3-position of the this compound scaffold via the iodo group. This allows for the creation of highly sensitive probes for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Affinity-Tagged Derivatives: Affinity tags are small molecules or proteins that can be used to purify a target protein from a complex mixture. cytivalifesciences.comneb.com By attaching an affinity tag, such as biotin or a small epitope tag (e.g., HA, FLAG), to the 3-position of this compound, researchers can create affinity-tagged probes. These probes retain their ability to bind to the target protein, and the attached tag allows for the selective capture of the probe-target complex using an affinity matrix, such as streptavidin-coated beads for a biotin tag. This technique, known as affinity purification, is invaluable for identifying the binding partners of a target protein and for studying the composition of protein complexes.

Application in Fragment-Based Drug Discovery (FBDD) Platforms (conceptual)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds for drug development. benthamdirect.comnih.gov It begins by screening small, low-complexity molecules, known as fragments, for weak binding to a protein target. Hits from this screen are then optimized and grown into more potent, drug-like molecules. The 7-azaindole scaffold is considered a "privileged fragment" in FBDD due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets, particularly kinases. benthamdirect.comjst.go.jpnih.gov

The compound this compound is an ideal candidate for inclusion in an FBDD library. Its relatively small size and low molecular weight are characteristic of a fragment. The 7-azaindole core provides a solid starting point for binding, and the fluorine and iodine atoms offer clear vectors for chemical elaboration. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the iodine atom serves as a versatile handle for rapidly generating a library of analogs by growing the fragment in different directions. This allows for the efficient exploration of the chemical space around the initial fragment hit, accelerating the optimization process.

Table 2: Properties of this compound as an FBDD Fragment

PropertyValue/CharacteristicRelevance to FBDD
Molecular Weight262.02 g/mol Falls within the typical range for fragments (<300 Da).
Core Scaffold7-azaindolePrivileged fragment with known binding modes to important target classes. benthamdirect.comnih.gov
Chemical Handles3-iodo groupAllows for rapid and diverse chemical elaboration using established cross-coupling chemistries. nih.gov
Vector for Growth3-positionProvides a clear direction for growing the fragment to improve potency and selectivity.
Potential for High Ligand Efficiency7-fluoro groupThe fluorine atom can contribute significantly to binding affinity with minimal increase in size.

Integration into Combinatorial Library Synthesis for SAR Expansion

Combinatorial chemistry is a set of techniques for creating a large number of compounds in a single process. nih.gov Integrating this compound into a combinatorial library synthesis workflow allows for the rapid expansion of the Structure-Activity Relationship (SAR) for a given target. The reactivity of the 3-iodo group is central to this application.

Using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a wide variety of chemical moieties can be introduced at the 3-position of the scaffold. nih.gov By systematically varying the building blocks used in these reactions, a large and diverse library of analogs can be synthesized. For example, a Suzuki coupling reaction could be used to introduce a range of aryl and heteroaryl groups, while a Sonogashira coupling could introduce various alkynes.

This approach enables a comprehensive exploration of the chemical space around the 7-azaindole core, providing detailed information on which substituents are favored for binding to the target protein. The resulting SAR data is crucial for guiding the design of more potent and selective compounds. The fluorine at the 7-position provides a constant feature across the library, allowing for a focused investigation of the impact of modifications at the 3-position.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of functionalized azaindoles often involves multi-step sequences starting from substituted pyridines. researchgate.net Traditional methods like the Madelung or Fischer indole (B1671886) syntheses can be inefficient for electron-deficient pyridine (B92270) rings. uni-rostock.de Future work should focus on establishing highly efficient and scalable synthetic routes to 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine. Modern synthetic methodologies, particularly those employing palladium-catalyzed reactions, offer a promising avenue. researchgate.netpitt.edu

Exploration of Alternative Functionalizations and Derivatizations

The true potential of this compound lies in its capacity as a chemical building block. The C-3 iodo group is a synthetic handle ripe for exploitation in cross-coupling reactions. Future research should systematically explore Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions to install a diverse array of substituents at this position. nih.gov Introducing various aryl, heteroaryl, alkyl, and amino moieties will generate a library of novel compounds for biological evaluation. nih.gov

Furthermore, the pyrrole (B145914) N-H group at the N-1 position offers another site for derivatization. Alkylation or arylation at this site can significantly influence the compound's physicochemical properties and biological activity. pitt.edu A recent review highlights that positions 1, 3, and 5 of the related 7-azaindole (B17877) ring are the most active sites for substitution in the development of anticancer agents. nih.gov A systematic exploration of disubstitution at both the C-3 and N-1 positions of this compound is a critical next step.

Table 1: Proposed Derivatizations of this compound for Future Synthesis This table is illustrative and presents hypothetical derivatives for future research.

Derivative Class Reaction Type at C-3 Exemplary R Group Potential N-1 Modification
3-ArylSuzuki CouplingPhenyl, 4-methoxyphenylUnsubstituted (H)
3-HeteroarylSuzuki CouplingPyridinyl, ThienylMethyl
3-AlkynylSonogashira CouplingPhenylethynylBenzyl
3-AminoBuchwald-Hartwig AminationMorpholino, PiperazinylUnsubstituted (H)
3-Aryl, 1-AlkylSuzuki Coupling / Alkylationm-tolylEthyl

Deeper Computational Characterization of Complex Biological Interactions

Computational methods are indispensable for rational drug design. Before embarking on extensive synthetic work, in silico studies should be employed to predict the potential biological targets for derivatives of this compound. Given that the azaindole scaffold is a well-known "privileged structure" for kinase inhibition, molecular docking studies should be performed against a panel of clinically relevant kinases. mdpi.com Targets such as CDK8, FGFR, c-Met, and LATS kinases, for which other pyrrolopyridine derivatives have shown potent activity, would be logical starting points. nih.govresearchgate.netacs.orgacs.org

These computational models can predict binding modes and affinities, helping to prioritize the synthesis of compounds with the highest likelihood of biological activity. acs.org For example, docking studies can reveal key hydrogen bond interactions and hydrophobic contacts between the ligand and the kinase active site, guiding the choice of substituents to be introduced at the C-3 and N-1 positions. acs.org Further molecular dynamics simulations could assess the stability of the predicted ligand-protein complexes over time.

Expanding the Scope of Mechanistic Biological Studies in vitro

Following synthesis, the newly created library of this compound derivatives must undergo rigorous in vitro biological evaluation. Initial screening should involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. nih.gov Compounds showing significant antiproliferative activity can then be advanced to more specific assays.

For derivatives designed as kinase inhibitors, enzymatic assays are crucial to determine their potency (IC₅₀ values) and selectivity against the target kinase(s). nih.govnih.gov Subsequent mechanistic studies in cell-based models should investigate the downstream effects of target inhibition, such as the modulation of phosphorylation pathways (e.g., STAT5, β-catenin), induction of cell cycle arrest, and apoptosis. nih.govnih.gov Techniques like Western blotting and Annexin V binding assays will be essential to elucidate the precise mechanism of action. nih.gov

Design of Next-Generation Pyrrolo[2,3-c]pyridine Scaffolds for Specific Molecular Recognition

The knowledge gained from the synthesis, computational analysis, and in vitro testing of the initial library will provide a robust structure-activity relationship (SAR) dataset. nih.gov This information will be invaluable for the design of next-generation scaffolds with improved potency, selectivity, and drug-like properties. Strategies such as scaffold hopping and molecular hybridization can be employed to move beyond simple derivatization. mdpi.comacs.org

For instance, the pyrrolo[2,3-c]pyridine core could be fused with other heterocyclic rings to create more rigid and conformationally constrained structures, potentially enhancing binding affinity and selectivity. The fluorine and C-3 substituents identified as optimal from the initial SAR could be incorporated into these new, more complex scaffolds. The ultimate goal is to leverage the this compound template to discover novel chemical entities with high therapeutic potential for specific diseases, such as various cancers or inflammatory conditions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, and how can purity be optimized?

  • Answer : Synthesis typically involves halogenation and cyclization steps. For example, halogen-directed iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid, followed by fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 150°C). Purification is critical; column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization from ethanol can yield >95% purity. Intermediate characterization via 1^1H/13^{13}C NMR and LC-MS is recommended to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR identifies substitution patterns (e.g., fluorine-induced splitting in 19^{19}F NMR). X-ray diffraction (XRD) resolves crystal structure and halogen bonding interactions, critical for understanding reactivity .

Q. What biological targets are commonly associated with pyrrolo[2,3-c]pyridine derivatives?

  • Answer : These compounds often target kinases (e.g., FGFR, FAK) and enzymes like CYP1B1. The iodine atom enhances binding to hydrophobic pockets, while fluorine improves metabolic stability. In vitro assays (e.g., kinase inhibition or EROD assays) are used to evaluate activity .

Advanced Research Questions

Q. How does the position of fluorine and iodine substituents influence the compound’s bioactivity and selectivity?

  • Answer : Fluorine at the 7-position increases electron-withdrawing effects, enhancing binding to ATP pockets in kinases. Iodine at the 3-position provides steric bulk for selective interactions. Computational docking (e.g., AutoDock Vina) and structure-activity relationship (SAR) studies show that substituent positioning affects IC50_{50} values by up to 10-fold .

Q. What strategies resolve low yields in the final cyclization step during synthesis?

  • Answer : Optimize reaction conditions: (1) Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling to form the pyrrolopyridine core. (2) Employ microwave-assisted synthesis to reduce reaction time and improve yield. (3) Add catalytic CuI to facilitate Ullmann-type couplings for iodine incorporation .

Q. How can metabolic stability of this compound be improved for in vivo studies?

  • Answer : Introduce deuterium at metabolically labile positions or replace labile protons with methyl groups. Pharmacokinetic studies in rodents (e.g., plasma half-life measurement via LC-MS/MS) show deuterated analogs exhibit 2–3× longer half-lives .

Q. What in vitro models are suitable for evaluating antitumor efficacy?

  • Answer : Use patient-derived xenograft (PDX) cells or 3D tumor spheroids to mimic in vivo conditions. Assays like MTT or Annexin V/PI staining quantify apoptosis. For example, derivatives with this scaffold show IC50_{50} values <1 μM in mesothelioma models .

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in SNAr reactions, while temperatures >100°C accelerate cyclization. For Pd-mediated couplings, dioxane/water mixtures (4:1) at 80–100°C optimize yields .

Methodological Notes

  • Data Contradictions : and highlight FGFR inhibition, while emphasizes CYP1B1 targeting. Researchers should validate target specificity using siRNA knockdown or isoform-selective assays.

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7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

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